Home > Products > Screening Compounds P8299 > 1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid
1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid - 2059970-37-3

1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid

Catalog Number: EVT-3517173
CAS Number: 2059970-37-3
Molecular Formula: C14H21N3O4
Molecular Weight: 295.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the pyrazole ring: This can be achieved through reactions of hydrazines with β-keto esters [], β-diketones, or other suitable precursors. For instance, reaction of a substituted hydrazine hydrochloride with a 2-(methoxyimino)-4-oxoalkanoate intermediate can yield 1H-pyrazole-5-carboxylates regioselectively [].
Chemical Reactions Analysis

Examples of chemical reactions involving similar pyrazole derivatives can be found in the provided literature [, , ].

Applications
  • Angiotensin II antagonists: Pyrazole-5-carboxylates have been investigated as potential angiotensin II antagonists for treating hypertension [].
  • Antifungal agents: Difluoromethyl-substituted pyrazole-4-carboxylic acid amides have shown promising antifungal activity against various phytopathogenic fungi [].
  • Antibacterial agents: Pyrazole derivatives have also been explored for their antibacterial activity against various bacterial strains [].
  • Anticancer agents: Pyrazole derivatives have demonstrated potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines [].

Compound 1: 4-(2,6-Dichloro-benzoylamino)-1H-pyrazole-3-carboxylic acid (1-methanesulfonyl-piperidin-4-yl)-amide

    Compound Description: This compound is investigated for its therapeutic use, particularly in the treatment of cancer. [] The research highlights its crystalline form and explores pharmaceutical compositions and formulations containing it. [] Additionally, the development of novel synthesis processes for this compound is discussed. []

    Compound Description: This asymmetric, conjugated molecule serves as a ligand in the synthesis of five new Co(II) complexes. [] The study explores the structural diversity achieved by employing H2ppc in its partially or wholly deprotonated forms. [] The resulting complexes range from zero-dimensional to three-dimensional networks, exhibiting diverse magnetic properties. []

Compound 3: Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate

    Compound Description: This compound serves as a crucial intermediate in the synthesis of PRO1, an mTOR-targeted PROTAC molecule. [, ] The synthesis involves a palladium-catalyzed Suzuki reaction, highlighting its significance in constructing complex molecules with potential therapeutic applications. [, ]

Compound 4: 3-[1-(Tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid

    Compound Description: This compound exhibits polymorphism, with a metastable form (1a) converting to a more stable form (1b) upon grinding. [] The study investigates the structural changes during this transition, revealing alterations in molecular conformation and intermolecular interactions. []

Compound 5: 4-Benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid

    Compound Description: This compound is a key starting material in exploring the synthesis of novel pyrazole and fused pyrazole derivatives. [, ] The research examines its reactions with 2-hydrazinopyridine, highlighting challenges in forming pyrazolo-pyridazine systems due to the low nucleophilicity of the hydrazine nitrogen adjacent to the pyridine ring. [, ]

Compound 6: 2-{4-[(Tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid

    Compound Description: This compound's structure is characterized using various spectroscopic methods including FT-IR, NMR (1H and 13C), and MS. [] Further insights into its molecular geometry, electrostatic potential, and frontier molecular orbitals are derived from DFT calculations, relating its structure to physicochemical properties. []

Compound 7: 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid

    Compound Description: This compound is a versatile building block used to synthesize various novel pyrazole-3-carboxamide derivatives. [] The research focuses on its conversion to an acid chloride, which then reacts with diverse hydroxylamine and carbazate derivatives, yielding a library of compounds with potential biological activities. []

    Compound Description: LY2562175 is a potent and selective FXR agonist developed for treating dyslipidemia. [] Preclinical studies demonstrate its ability to reduce LDL and triglyceride levels while increasing HDL, making it a promising therapeutic candidate. []

Compound 9: (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

    Compound Description: The synthesis of this compound is described as an efficient eight-step process starting from oxoacetic acid monohydrate. [] The detailed synthetic route highlights the use of various reactions, including condensation, reductive amination, activation, and coupling reactions, to achieve the final compound. []

Compound 10: Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

    Compound Description: This compound, a functionalized heterocyclic amino acid, is synthesized via a [3+2] cycloaddition. [] Its novel 1,3-selenazole structure is comprehensively characterized using NMR (1H, 13C, 15N, 77Se), HRMS, and elemental analysis. []

Compound 11: (S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (Compound (+)-23)

    Compound Description: Compound (+)-23 is a soluble guanylate cyclase (sGC) activator, designed for topical ocular delivery as a potential glaucoma treatment. [] This compound effectively lowers intraocular pressure in a cynomolgus model after a single topical dose and is selected for clinical evaluation. []

Compound 12: 4-(2-(5-(2-(Tert-butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl)-5-methylthiophene-2-carboxylic acid

    Compound Description: This compound is a diarylethene (DAE) Boc-amino acid synthesized through a modified approach. [] It expands the collection of DAE amino acids, potentially contributing to the development of more diverse and photoactive peptides. []

Compound 13: 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

    Compound Description: DPC 423 is investigated for its in vitro and in vivo disposition across various species, revealing the formation of diverse metabolites through unusual metabolic pathways. [] The study identifies and characterizes these metabolites using LC/MS, LC/NMR, and high-field NMR, providing insight into the compound's metabolic profile and potential reactivity. []

Compound 14: 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid

    Compound Description: This compound, along with a series of its derivatives, are synthesized and characterized using IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. [, ] Additionally, molecular docking studies are conducted to predict the binding interactions of these compounds with the epidermal growth factor receptor (EGFR) protein. [, ]

Compound 15: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides

    Compound Description: This group of compounds are synthesized and evaluated for their antifungal activity against seven phytopathogenic fungi. [] Notably, some derivatives exhibit significant antifungal activity, surpassing the potency of the commercial fungicide boscalid. []

Compound 16: 7-[1-(2-Tert-butoxycarbonylaminothiazol-4-yl)-1(Z)-pentencarboxamido]-3-hydroxymethyl-3-cephem-4-carboxylic Acid

    Compound Description: This compound serves as an intermediate in the synthesis of Cefcapene, a cephalosporin antibiotic. [] The synthesis involves the acidylation of a thiazole derivative with methanesulfonyl chloride, followed by coupling with a cephalosporin core structure. []

Compound 17: 1-(4-Tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid

    Compound Description: The crystal structure of this compound is analyzed, revealing details about bond lengths, angles, and intermolecular interactions. [] The study observes the formation of centrosymmetric dimers through intermolecular O–H⋯O hydrogen bonding involving the carboxylate group. []

    Compound Description: This invention focuses on the development of solid forms of this fungicide, including polymorphs. [] The research explores the preparation and characterization of these solid forms, aiming to improve their handling, formulation, and efficacy as fungicides. []

Compound 19: N-(Piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033)

    Compound Description: [18F]NIDA-42033 is a radiolabeled compound designed for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET). [] It is synthesized through a nucleophilic [18F]fluorination approach, demonstrating the feasibility of incorporating a radioactive fluorine atom into the pyrazole ring. []

    Compound Description: This study investigates the antibacterial and antifungal activities of novel pyrazole and isoxazole derivatives. [] The synthesized compounds are characterized using IR, 1H NMR, 13C NMR, and mass spectral analysis. The biological evaluation demonstrates that these compounds exhibit promising antibacterial and antifungal activities against various strains. []

    Compound Description: This research focuses on obtaining a highly pure form of the tetrahydrate L-arginine salt of S-(-)-9-fluoro-6,7-dihydro-8-(4-hydroxy-piperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid. [] The study emphasizes achieving a purity of at least 99% w/w as determined by HPLC. []

Compound 23: 1-(Cyclopropyl/2,4-difluorophenyl/tert-butyl)-1,4-dihydro-8-methyl-6-nitro-4-oxo-7-(substituted Secondary Amino)quinoline-3-carboxylic Acids

    Compound Description: This research involves the synthesis and evaluation of over 50 novel quinoline-3-carboxylic acid derivatives as potential antimycobacterial agents. [] The study focuses on their in vitro activity against Mycobacterium tuberculosis H37Rv (MTB), multi-drug resistant MTB (MDR-TB), and Mycobacterium smegmatis (MC2). []

Compound 24: 2-{5-[N-(4-tert-Butylbenzyl)carbamoyl]-3-phenyl-1H-pyrazol-1-yl}acetic Acid

    Compound Description: The crystal structure of this compound is determined and analyzed, providing information on bond lengths, angles, and dihedral angles between the aromatic rings. [] The study reveals typical values for all bond lengths and angles, offering structural insights into this pyrazole derivative. []

Compound 25: 3-[2-(1-Alkyltriazol-4-yl)ethyl]indoles

    Compound Description: This research describes a 'click' chemistry approach for synthesizing a series of 3-[2-(1-alkyltriazol-4-yl)ethyl]indoles. [] These derivatives are proposed as potential indole-3-propionic acid mimics due to the electronic properties of the triazole ring resembling an amide group. [] The study further explores the functionalization of these compounds through elimination-addition reactions involving a tosyl group. []

    Compound Description: This compound acts as a preorganized host molecule for water molecules, facilitating their self-assembly through various non-covalent interactions. [] Single crystal X-ray analysis reveals the formation of six hydrogen bonds by a single water molecule, bridging six molecules of the compound. []

Compound 27: 1-(8-(Aryloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine Derivatives

    Compound Description: This study focuses on the synthesis and antibacterial evaluation of a series of novel 1-(8-(aryloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives. [] The compounds are characterized using various spectroscopic techniques, including 1H NMR and LCMS, and their antibacterial activity is assessed. []

Compound 28: 3-(3-Chloro-1H-pyrazol-1-yl)pyridine

    Compound Description: This research presents an alternative method for synthesizing 3-(3-chloro-1H-pyrazol-1-yl)pyridine and its intermediates. [] The synthesis utilizes readily available starting materials and proceeds through a series of steps involving cyclization, chlorination, oxidation, and decarboxylation reactions. []

Compound 29: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

    Compound Description: This study investigates the anti-tobacco mosaic virus (TMV) activity of a series of novel 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives. [] These compounds are designed to target the TMV PC protein and display promising antiviral activity both in vitro and in vivo. []

Compound 30: (Pyrazole-4-yl)methylenethiazolidines

    Compound Description: This study presents a convenient method for synthesizing a series of novel (pyrazole-4-yl)methylenethiazolidine derivatives bearing various functional groups, including carboxylate, carboxylic acid, oxo, thio, and imine groups. [] These compounds are evaluated for their hypoglycemic activity, and several derivatives exhibit promising results, with some showing a prolonged hypoglycemic effect compared to the reference drug pioglitazone. []

Compound 31: 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates

    Compound Description: This research investigates two series of nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates. [] The study focuses on their ability to antagonize the rabbit aorta AT1 receptor and their in vivo activity in inhibiting the pressor response to angiotensin II in rats. []

    Compound Description: SEU-1, a cobalt-based layered metal-organic framework (MOF), is synthesized and characterized for its structural and electrochemical properties. [] The study reveals a 2D structure with antiferromagnetic interactions between the cobalt ions. Furthermore, SEU-1 exhibits promising supercapacitor performance with good cycling stability. []

Compound 33: 1-(5-Chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic Acid (JNJ-42041935)

    Compound Description: JNJ-42041935 is a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. [] The compound demonstrates efficacy in reversing inflammation-induced anemia in a rat model and shows promise as a potential therapeutic agent for various conditions, including anemia, ulcerative colitis, and ischemic diseases. []

    Compound Description: This research focuses on synthesizing and evaluating the anticancer activity of novel oxadiazol-2-yl-pyrazole derivatives linked to a 4-benzothiazol-2-yl moiety. [] The compounds demonstrate potential cytotoxicity against the MCF7 breast cancer cell line, with some exhibiting greater potency than the reference drug Tamoxifen. []

Compound 35: 2,5-Bis(pyrazolyl)-1,3,4-oxadiazoles

    Compound Description: This study involves the design, synthesis, and biological evaluation of novel 2,5-bis(pyrazolyl)-1,3,4-oxadiazoles as potential α-glucosidase inhibitors. [] The research employs a facile reaction scheme to construct the 1,3,4-oxadiazole ring and characterizes the synthesized compounds using spectroscopic techniques. []

Properties

CAS Number

2059970-37-3

Product Name

1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazole-3-carboxylic acid

Molecular Formula

C14H21N3O4

Molecular Weight

295.33

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-7-4-10(5-8-16)17-9-6-11(15-17)12(18)19/h6,9-10H,4-5,7-8H2,1-3H3,(H,18,19)

InChI Key

SMNGVKZBJGNAFI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.